
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol
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Overview
Description
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound features a piperidine ring substituted with a methanol group and a methoxypyrimidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyrimidine Moiety: The methoxypyrimidine group is attached to the piperidine ring through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxypyrimidine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)ethanol
- (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)propanol
- (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)butanol
Uniqueness
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a methoxypyrimidine moiety. Its molecular formula is C12H16N2O, and it has a molecular weight of 220.27 g/mol. The presence of both piperidine and pyrimidine structures suggests diverse biological activities, particularly in pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine and pyrimidine rings demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
This compound | Bacillus subtilis | 20 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis |
MCF-7 | 7.5 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases that play roles in cancer progression.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, affecting cellular responses.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against resistant strains of bacteria, showing promising results that suggest its potential as a therapeutic agent .
Properties
IUPAC Name |
[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11-5-10(12-8-13-11)14-4-2-3-9(6-14)7-15/h5,8-9,15H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPIHBWAVOGENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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